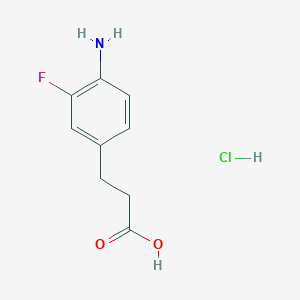
3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride, commonly known as AFPA, is a synthetic amino acid derivative. AFPA has been extensively studied for its potential use in scientific research. AFPA is a non-natural amino acid and is not found in nature. It is synthesized in the laboratory using specific methods.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis Techniques
Research has delved into the molecular structure and synthesis techniques of related compounds, offering insights into their chemical properties and potential applications. For instance, studies on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and fluorinated building block in synthesis, have utilized ab initio and DFT computations. These studies aid in understanding the compound's intra- and intermolecular interactions, highlighting its role in enhancing molecular design for various applications (Pallavi & Tonannavar, 2020).
Antibacterial and Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activity of derivatives containing 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride. For example, compounds synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, converted into derivatives with antimicrobial properties, exhibited significant activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).
Biosynthetic Incorporation and Fluorescent Properties
The biosynthetic incorporation of fluorophores into proteins at defined sites for studying protein structure and dynamics in vitro and in vivo represents another application. A study demonstrated the genetic encoding of a fluorescent amino acid, showcasing the potential of such compounds in biochemical and cellular studies (Summerer et al., 2006).
Corrosion Inhibition
Compounds related to this compound have been investigated for their corrosion inhibition properties. For instance, the inhibition performance of certain organic compounds on mild steel in hydrochloric acid medium has been tested, showing high inhibition efficiency and potential applications in protecting metallic materials from corrosion (Bentiss et al., 2009).
Synthesis of New Biological Active Molecules
The synthesis of new biological active molecules, incorporating fluorine-containing compounds for potential antibacterial agents, demonstrates the utility of this compound and its derivatives in drug discovery and development. These compounds, due to their pharmacophores, exhibit promising antibacterial activities, paving the way for the development of new therapeutic agents (Holla, Bhat, & Shetty, 2003).
Wirkmechanismus
Target of Action
The compound is a fluorinated building block, which suggests it may be used in the synthesis of more complex molecules .
Mode of Action
As a fluorinated compound, it may interact with its targets through the unique properties of fluorine, such as its high electronegativity and small atomic radius .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride, these factors could include pH, temperature, and the presence of other molecules in the environment .
Eigenschaften
IUPAC Name |
3-(4-amino-3-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-5-6(1-3-8(7)11)2-4-9(12)13;/h1,3,5H,2,4,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAFBCBKJNHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)
![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)
![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)
![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)
![3-Methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744289.png)



![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)
![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)